molecular formula C15H21F2NO B1184732 N,N-dibutyl-3,4-difluorobenzamide

N,N-dibutyl-3,4-difluorobenzamide

Cat. No.: B1184732
M. Wt: 269.336
InChI Key: WFNFMOHJJXXHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by two butyl groups attached to the amide nitrogen and fluorine atoms at the 3- and 4-positions of the benzene ring. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine atoms are known to influence electronic effects, steric interactions, and binding affinity in medicinal and agrochemical contexts .

Properties

Molecular Formula

C15H21F2NO

Molecular Weight

269.336

IUPAC Name

N,N-dibutyl-3,4-difluorobenzamide

InChI

InChI=1S/C15H21F2NO/c1-3-5-9-18(10-6-4-2)15(19)12-7-8-13(16)14(17)11-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

WFNFMOHJJXXHIP-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Benzamides in Medicinal Chemistry

CI-1040 (PD184352)

  • Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .
  • Key Properties: MEK1/2 inhibitor with IC₅₀ = 17 nM . Low oral bioavailability due to extensive oxidative metabolism (14 metabolites identified) and glucuronidation . Active metabolite PD-0184264 (zapnometinib) showed improved bioavailability and advanced to clinical trials .
  • Comparison: Unlike N,N-dibutyl-3,4-difluorobenzamide, CI-1040 features a cyclopropylmethoxy group and halogenated aromatic ring, enhancing target specificity but complicating metabolic stability.

N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0)

  • Structure : Methyl substitution on the benzamide ring with a 3,4-difluorophenyl group .
  • Key Properties : Fluorine atoms enhance binding to aromatic receptors, while the methyl group modulates steric effects.
  • Comparison : The absence of bulky N-substituents in this analog reduces lipophilicity compared to this compound, suggesting differences in tissue distribution and solubility.
Fluorinated Benzamides in Agrochemicals

Diflubenzuron

  • Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide .
  • Application : Insect growth regulator targeting chitin synthesis.
  • Comparison : The 2,6-difluoro substitution pattern contrasts with 3,4-difluoro in the queried compound, altering electronic interactions and biological targets.

Flutolanil

  • Structure : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .
  • Application : Fungicide inhibiting succinate dehydrogenase.
  • Comparison : The trifluoromethyl group in flutolanil increases electronegativity and resistance to hydrolysis, whereas the dibutyl groups in this compound may enhance persistence in lipid-rich environments.

Physicochemical and Pharmacokinetic Insights

Table 1: Comparative Properties of Selected Benzamides
Compound Substituents LogP* Bioavailability Primary Application
N,N-Dibutyl-3,4-difluoro N,N-dibutyl; 3,4-F₂ ~4.2† Unknown Hypothetical: Drug/Agro
CI-1040 Cyclopropylmethoxy; 3,4-F₂ 3.8 Low (<10%) MEK inhibitor (discontinued)
Diflubenzuron 2,6-F₂; 4-Cl 3.5 Moderate Insecticide
Flutolanil 2-CF₃; 3-isopropoxy 4.1 High Fungicide

*Predicted using fragment-based methods.
†Estimated based on dibutyl groups and fluorine contributions.

Key Observations:
  • Metabolic Stability: Fluorine at 3,4-positions may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in CI-1040’s metabolite profile .
  • Bioavailability : Dibutyl groups could hinder solubility, mirroring challenges faced by CI-1040 .

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